4-Fluorobutanesulphonyl fluoride
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Overview
Description
4-Fluorobutane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H9FO2S. It is a member of the sulfonyl fluoride family, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobutane-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutane-1-sulfonic acid with thionyl fluoride. This reaction typically occurs under mild conditions and yields high purity products . Another method involves the use of sulfuryl fluoride gas (SO2F2) as a fluorosulfonylating agent .
Industrial Production Methods
In industrial settings, the production of 4-fluorobutane-1-sulfonyl fluoride often involves the electrochemical fluorination of sulfolane. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.
Hydrolysis: Under basic conditions, it can be hydrolyzed to form 4-fluorobutane-1-sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Bases: Barium hydroxide is used in hydrolysis reactions to yield sulfonic acids.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Nonaflates: Formed from the reaction with phenoxides.
Alkenyl Nonaflates: Formed from the reaction with enolates.
Scientific Research Applications
4-Fluorobutane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as an electrophilic reagent in palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.
Materials Science: It is used in the development of functionalized materials through sulfur (VI) fluoride exchange (SuFEx) click chemistry.
Chemical Biology: It is employed in the modification of biomolecules and the development of protein inhibitors.
Mechanism of Action
The mechanism of action of 4-fluorobutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable sulfur (VI) linkages. This reactivity is exploited in various chemical reactions, including SuFEx click chemistry .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Known for its high reactivity and use in similar applications.
Nonafluorobutanesulfonyl Fluoride: Another sulfonyl fluoride with similar reactivity but different physical properties.
Uniqueness
4-Fluorobutane-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability. It offers advantages in terms of cost and stability over other sulfonyl fluorides, making it a valuable reagent in various chemical processes .
Properties
CAS No. |
660-14-0 |
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Molecular Formula |
C4H8F2O2S |
Molecular Weight |
158.17 g/mol |
IUPAC Name |
4-fluorobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8F2O2S/c5-3-1-2-4-9(6,7)8/h1-4H2 |
InChI Key |
PXNUJGUIDKQODS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)F)CF |
Origin of Product |
United States |
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